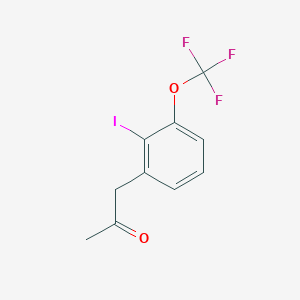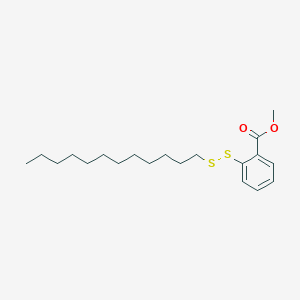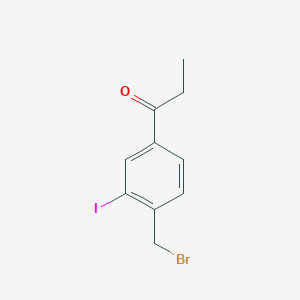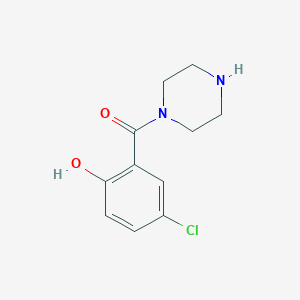
2-(4-Boronophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Boronophenyl)-2-hydroxyacetic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety. The presence of the boronic acid group makes it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-hydroxyacetic acid typically involves the reaction of 4-bromophenylacetic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and a boronic acid or boronate ester as the boron source . The reaction conditions generally include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under reflux.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Boronophenyl)-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, phenols, and other boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Boronophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers and materials with unique optoelectronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Boronophenyl)-2-hydroxyacetic acid largely depends on its ability to form stable complexes with various biomolecules. The boronic acid group can reversibly bind to diols and other nucleophiles, making it useful in drug delivery and as a molecular probe . In medicinal applications, it targets specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for detecting dopamine.
4-Boronophenylalanine: Utilized in boron neutron capture therapy.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron-containing compounds.
Uniqueness: 2-(4-Boronophenyl)-2-hydroxyacetic acid stands out due to its dual functionality, combining the reactivity of a boronic acid with the versatility of a hydroxyacetic acid. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H9BO5 |
|---|---|
Molekulargewicht |
195.97 g/mol |
IUPAC-Name |
2-(4-boronophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H9BO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10,13-14H,(H,11,12) |
InChI-Schlüssel |
QGZBYEXATPGYJH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(C(=O)O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


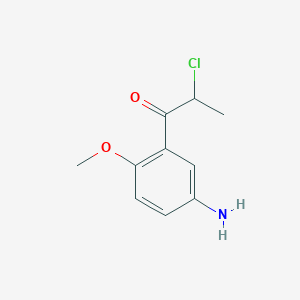
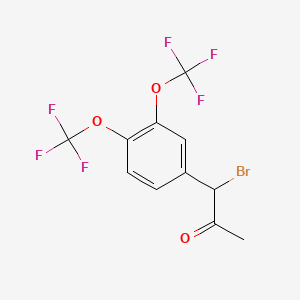
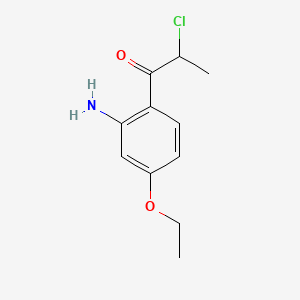
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
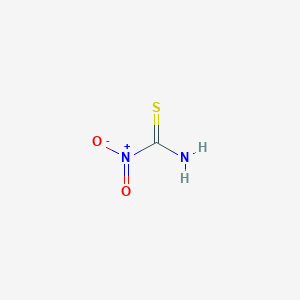


![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
